molecular formula C17H16O4 B1672760 Flavokawain b CAS No. 1775-97-9

Flavokawain b

Número de catálogo: B1672760
Número CAS: 1775-97-9
Peso molecular: 284.31 g/mol
Clave InChI: QKQLSQLKXBHUSO-CMDGGOBGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Tipos de Reacciones

La flavokawain B experimenta diversas reacciones químicas, entre ellas:

Reactivos y Condiciones Comunes

Productos Principales

Aplicaciones Científicas De Investigación

Antidiabetic Properties

Mechanism of Action
Flavokawain B has been identified as a selective agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that FKB enhances glucose uptake in liver and adipose cells without promoting adipose differentiation, making it a potential alternative to traditional insulin sensitizers like rosiglitazone, which are associated with adverse side effects such as weight gain .

In Vivo Studies
In animal models of type 2 diabetes mellitus (T2DM), FKB demonstrated significant reductions in fasting blood glucose and glycated hemoglobin levels without causing weight gain or liver damage. These findings suggest that FKB could be developed as a safer therapeutic option for managing T2DM .

Anticancer Effects

General Antitumor Activity
this compound exhibits potent anticancer properties across various cancer types, including cholangiocarcinoma, glioblastoma multiforme, and melanoma. Its mechanism involves inducing apoptosis through the suppression of key signaling pathways such as Akt and the generation of reactive oxygen species (ROS) .

Case Study: Cholangiocarcinoma
In vitro studies using the SNU-478 cholangiocarcinoma cell line revealed that FKB inhibited cell growth and induced apoptosis. The study highlighted that FKB's effects were mediated through the Akt pathway, underscoring its potential as a novel treatment for this aggressive cancer type .

Case Study: Glioblastoma Multiforme
FKB's efficacy was also evaluated in glioblastoma multiforme models. Results indicated that treatment with FKB led to significant cell cycle arrest and senescence in tumor cells, with approximately 60% of cells undergoing senescence after exposure . Furthermore, FKB reduced tumor growth in vivo when administered to mice implanted with glioblastoma cells .

Mechanistic Insights

Cellular Mechanisms
The anticancer effects of this compound are attributed to its ability to induce apoptosis and autophagy in cancer cells. Studies have shown that FKB activates pro-apoptotic proteins while inhibiting anti-apoptotic factors, thereby shifting the balance towards cell death . Additionally, it has been observed to enhance autophagic vesicle formation, contributing further to its antitumor activity .

Safety Profile and Toxicity

While this compound shows promise as an antidiabetic and anticancer agent, it is essential to consider its safety profile. Research has indicated that high concentrations of FKB can induce hepatotoxicity in liver cells, necessitating careful monitoring of dosage in therapeutic applications . The hepatotoxic effects are linked to oxidative stress pathways involving NF-κB signaling .

Comprehensive Data Table

Application Area Mechanism Model/System Key Findings
AntidiabeticPPARγ agonist; enhances glucose uptakeHepG2 & 3T3-L1 cellsSignificant reduction in blood glucose levels
CholangiocarcinomaInduces apoptosis via Akt pathwaySNU-478 cell lineInhibited growth; induced apoptosis
Glioblastoma MultiformeInduces senescence; activates ROS productionU251 & U87 glioblastoma cellsReduced tumor growth; significant cell cycle arrest
General Antitumor ActivityInduces apoptosis; promotes autophagyVarious cancer cell linesEffective against multiple cancer types

Actividad Biológica

Flavokawain B (FKB) is a natural chalcone derived from the roots of the kava plant (Piper methysticum), recognized for its promising biological activities, particularly in cancer research. This article delves into the various studies that illustrate its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its chalcone structure, which includes an α,β-unsaturated carbonyl group that is crucial for its biological activity. The compound has shown significant promise in various preclinical studies due to its ability to induce apoptosis and inhibit cell proliferation in several cancer cell lines.

Cytotoxic Effects

Numerous studies have demonstrated the cytotoxic effects of FKB across different cancer types:

  • Colorectal Cancer : In a study focusing on colorectal cancer cells (LoVo), FKB exhibited strong cytotoxicity and induced cell cycle arrest in the G2/M phase. The compound was shown to increase caspase-3 activity, indicating apoptosis induction through DNA fragmentation .
  • Breast Cancer : FKB was tested on breast cancer cell lines MDA-MB-231 and MCF-7. It induced significant G2/M arrest in MDA-MB-231 cells and inhibited migration and invasion capabilities. The study reported a dose-dependent decrease in wound closure and cell invasion, correlating higher doses of FKB with lower cell motility .
  • Leukemia : FKB's effects were also explored in human leukemic cells, where it demonstrated significant apoptosis induction, particularly when combined with daunorubicin, enhancing the overall cytotoxic effect .

The anticancer properties of FKB are attributed to several mechanisms:

  • Apoptosis Induction : FKB activates apoptotic pathways, prominently through the caspase cascade. This was evidenced by increased caspase-3 activity and subsequent DNA fragmentation in treated cells .
  • Cell Cycle Arrest : The compound effectively halts the cell cycle at the G2/M phase, preventing cancer cells from proliferating .
  • Inhibition of Metastasis : FKB downregulates key proteins associated with metastasis (e.g., MMP9, VEGF) and inflammation-related proteins (e.g., NF-KB), indicating its potential to inhibit cancer spread .

Comparative Efficacy

The efficacy of FKB compared to other compounds has been documented in various studies:

Compound IC50 (μg/mL) Cell Line Mechanism
This compound5.90 - 7.70MDA-MB-231, MCF-7Apoptosis, Cell Cycle Arrest
Daunorubicin + FKBN/AHL-60 (Leukemia)Apoptosis Enhancement
Cyclized FKBReducedLoVo (Colorectal)Decreased Cytotoxicity

Case Studies

Several case studies provide insights into the clinical relevance of FKB:

  • A study highlighted that cyclization of this compound significantly reduced its cytotoxicity against human colon cancer cells, suggesting that structural modifications can impact its therapeutic potential .
  • Another investigation into B-cell lymphoma revealed that FKB inhibited proliferation via the PI3K/Akt signaling pathway, further supporting its role as a multi-targeted anticancer agent .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess Flavokawain B’s cytotoxic effects in cancer cell lines?

  • Methodological Answer : Use in vitro assays such as MTT for viability screening (IC50 determination), flow cytometry with Annexin V/PI staining for apoptosis quantification, and colony formation assays to evaluate long-term proliferation inhibition. For mechanistic insights, pair these with Western blotting to analyze apoptosis-related proteins (e.g., Bim, DR5, caspase cleavage) . Dose-response studies (e.g., 5–50 μM) are critical to establish concentration-dependent effects .

Q. Which signaling pathways are primarily implicated in this compound’s anticancer activity?

  • Methodological Answer : Focus on pathways validated in prostate and breast cancer models:

  • Apoptosis : this compound upregulates pro-apoptotic proteins (Bim, DR5) and downregulates inhibitors like XIAP and survivin .
  • ROS signaling : Measure intracellular ROS levels using DCFDA probes and validate with antioxidants (e.g., NAC) to confirm ROS-dependent apoptosis .
  • PI3K/AKT pathway : Use phospho-specific antibodies in Western blotting to assess phosphorylation status of AKT and downstream targets .

Q. How should researchers design in vivo studies to evaluate this compound’s antitumor efficacy?

  • Methodological Answer :

  • Model : Use patient-derived xenografts (PDX) or cell-line-derived xenografts (e.g., DU145 prostate cancer cells in BALB/c nude mice) for clinical relevance .
  • Dosing : Intraperitoneal administration (e.g., 16–40 mg/kg/day) with vehicle controls (e.g., 10% Tween 80/ethanol/saline). Monitor tumor volume via caliper measurements (V = ab²/2) .
  • Endpoints : Tumor weight, serum biomarkers (e.g., PSA for prostate cancer), and histopathology for apoptosis (TUNEL assay) .

Advanced Research Questions

Q. How can RNA-seq and bioinformatics tools elucidate this compound’s mechanism of action?

  • Methodological Answer :

  • RNA-seq : Perform transcriptomic profiling of treated vs. untreated cells (e.g., DU145). Use DESeq2 for differential expression analysis and deposit data in GEO (accession: GSEXXXXX) .
  • Pathway Enrichment : Apply KEGG/GO analysis to identify altered pathways (e.g., PI3K/AKT, focal adhesion). Validate findings with qRT-PCR/Western blot .
  • TCGA Integration : Correlate target gene expression (e.g., FAK, PI3K) with clinical outcomes (e.g., survival via Kaplan-Meier plots) .

Q. What strategies mitigate false discovery rates (FDR) in high-throughput this compound studies?

  • Methodological Answer : Use Benjamini-Hochberg correction for multiple hypothesis testing (e.g., RNA-seq, proteomics). Set FDR < 0.05 to reduce Type I errors. For proteome profiler arrays (e.g., tyrosine kinase activity), validate hits with orthogonal assays (e.g., phospho-specific flow cytometry) .

Q. How do molecular docking and dynamics simulations support this compound’s target identification?

  • Methodological Answer :

  • Docking : Use SYBYL-X 2.0 or AutoDock Vina to model this compound’s binding to targets (e.g., PI3K/FAK). Prioritize poses with lowest Gibbs free energy and hydrogen-bond interactions .
  • MD Simulations : Run 10–100 ns simulations (Amber/CHARMM) to assess binding stability (RMSD < 2 Å). Analyze residue-specific interactions (e.g., RMSF plots) .

Q. How should researchers address contradictory data on this compound’s efficacy across cancer types?

  • Methodological Answer :

  • Model-Specific Factors : Compare AR-positive vs. AR-negative prostate cancer cells (e.g., LNCaP vs. DU145) to contextualize efficacy differences .
  • Dose Optimization : Re-evaluate IC50 values across cell lines with standardized assays (e.g., ATP-based viability).
  • Pathway Crosstalk : Use inhibitors (e.g., LY294002 for PI3K) to dissect dominant mechanisms in resistant models .

Q. Methodological Best Practices

Q. What statistical approaches are critical for this compound studies?

  • Answer :

  • In Vitro/In Vivo : Apply two-tailed unpaired t-tests for group comparisons (GraphPad Prism). Report mean ± SD and p-values (<0.05) .
  • High-Throughput Data : Use ANOVA with post-hoc Tukey tests for multi-group analyses. For RNA-seq, apply FDR correction .

Q. How to validate this compound’s DNA damage response in cancer cells?

  • Answer :

  • Comet Assay : Quantify DNA strand breaks under alkaline conditions (Olive Tail Moment) .
  • Immunofluorescence : Stain for γ-H2AX/53BP1 foci and normalize to DAPI. Use >10 foci/cell as a damage threshold .

Q. What are key considerations for synergism studies with this compound?

  • Answer :
  • Combination Index : Calculate via Chou-Talalay method (CompuSyn). Test with TRAIL or chemotherapeutics (e.g., docetaxel) .
  • Mechanistic Overlap : Avoid redundant targets (e.g., pairing this compound with a ROS inducer may enhance toxicity non-specifically) .

Propiedades

IUPAC Name

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQLSQLKXBHUSO-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601028794
Record name (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2'-Hydroxy-4',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1775-97-9, 76554-24-0
Record name Flavokawain B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1775-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavokawain B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHALCONE,6-DIMETHYL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51351
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601028794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLAVOKAWAIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9WC6SM4UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2'-Hydroxy-4',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

91 °C
Record name 2'-Hydroxy-4',6'-dimethoxychalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033691
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Flavokawain b
Flavokawain b
Flavokawain b
Flavokawain b
Flavokawain b
Flavokawain b

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.